4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
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Overview
Description
5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction with an appropriate precursor, such as a halogenated compound, under basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group is added via a condensation reaction with a nitrofuran aldehyde or ketone.
Cyclization to Form the Oxazolidinone Core: The final step involves cyclization to form the oxazolidinone ring, often using a dehydrating agent or under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biology: Used as a probe to study biological pathways involving nitrofuran derivatives.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The nitrofuran moiety can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
- 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O6 |
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Molecular Weight |
329.32 g/mol |
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/i8D2,9D2,11D |
InChI Key |
YVQVOQKFMFRVGR-QJHRKUAUSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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